Methiothepin

Description

A serotonin receptor antagonist in the CENTRAL NERVOUS SYSTEM used as an antipsychotic.

Structure

3D Structure

Properties

IUPAC Name |

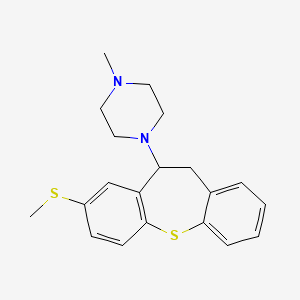

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methiothepin's Mechanism of Action on 5-HT2C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for various subtypes, including the 5-HT2C receptor.[1][2] The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for a range of neuropsychiatric disorders. A key characteristic of the 5-HT2C receptor is its ability to exhibit constitutive activity, meaning it can signal in the absence of an agonist.[3][4] This property allows for the action of inverse agonists, which can reduce the receptor's basal signaling activity. While this compound is broadly classified as an antagonist, evidence suggests it may function as an inverse agonist at several serotonin receptor subtypes, a mechanism that is explored in this guide in the context of the 5-HT2C receptor.

This technical guide provides an in-depth overview of the mechanism of action of this compound on 5-HT2C receptors, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

The interaction of this compound with the 5-HT2C receptor has been quantified through various assays. The following tables summarize the available binding affinity and functional data.

Table 1: this compound Binding Affinity for Serotonin Receptor Subtypes

| Receptor Subtype | pKi | Reference |

| 5-HT2C | 8.35 | [1][2] |

| 5-HT2A | 8.50 | [1][2] |

| 5-HT2B | 8.68 | [1][2] |

| 5-HT1A | 7.10 (pKd) | [1][2] |

| 5-HT1B | 7.28 (pKd) | [1][2] |

| 5-HT1D | 6.99 (pKd) | [1][2] |

| 5-HT5A | 7.0 (pKd) | [1][2] |

| 5-HT6 | 8.74 (pKd) | [1][2] |

| 5-HT7 | 8.99 (pKd) | [1][2] |

Table 2: Functional Activity of this compound at Serotonin Receptors

| Receptor Subtype | Functional Activity | Assay | Quantitative Value | Reference |

| 5-HT2C | Antagonist / Inverse Agonist (Inferred) | - | - | - |

| 5-HT1A | Inverse Agonist | [³⁵S]GTPγS binding | Inhibition of basal binding | [5] |

| 5-HT1B | Inverse Agonist | [³⁵S]GTPγS binding | Increased affinity in high R:G ratio membranes | [6] |

Signaling Pathways

The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Agonist binding, or constitutive activity, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

An inverse agonist like this compound is thought to stabilize the inactive conformation of the 5-HT2C receptor, thereby reducing the basal level of Gq/11 activation and subsequent downstream signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with the 5-HT2C receptor.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2C receptor.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[7]

-

Radioligand: [³H]-Mesulergine, a commonly used antagonist radioligand for the 5-HT2C receptor.[8]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.[9]

-

Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-mesulergine (typically at its Kd concentration), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-mesulergine against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2C. It can be used to characterize agonists, antagonists, and inverse agonists.

Materials:

-

Cells: A cell line stably expressing the 5-HT2C receptor (e.g., CHO or HEK293 cells).[10]

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Agonist: A known 5-HT2C receptor agonist (e.g., serotonin).

-

Test Compound: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluorescence Plate Reader: With injection capabilities (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the 5-HT2C expressing cells into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

-

Antagonist/Inverse Agonist Protocol:

-

To test for antagonist activity, pre-incubate the dye-loaded cells with varying concentrations of this compound for a defined period.

-

To test for inverse agonist activity, measure the basal fluorescence of the dye-loaded cells, then add varying concentrations of this compound and monitor for a decrease in fluorescence.

-

-

Agonist Stimulation (for antagonist testing): Place the plate in the fluorescence reader and add a known concentration of the 5-HT2C agonist (e.g., EC80 of serotonin) to the wells pre-incubated with this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity over time, immediately after agonist addition.

-

Data Analysis:

-

Antagonist Activity: The IC50 value for this compound is determined by plotting the inhibition of the agonist-induced calcium response against the this compound concentration.

-

Inverse Agonist Activity: A dose-dependent decrease in basal fluorescence upon addition of this compound indicates inverse agonism.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable and cumulative measure of Gq-coupled receptor activation by quantifying the accumulation of the downstream metabolite IP1. It is particularly useful for detecting the activity of inverse agonists.

Materials:

-

Cells: A cell line stably expressing the 5-HT2C receptor.

-

IP1 Assay Kit: e.g., HTRF IP-One assay kit (contains IP1-d2, anti-IP1 cryptate, and lysis buffer).[11][12]

-

Stimulation Buffer: Provided in the kit, typically containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[12]

-

Test Compound: this compound.

-

HTRF-compatible Plate Reader.

Procedure:

-

Cell Plating: Plate the 5-HT2C expressing cells in a suitable microplate and culture.

-

Cell Stimulation:

-

Remove the culture medium and add the stimulation buffer containing LiCl.

-

Add varying concentrations of this compound to the wells.

-

For antagonist testing, an agonist would be added after pre-incubation with this compound.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

Cell Lysis and Detection: Add the lysis buffer containing the HTRF reagents (IP1-d2 and anti-IP1 cryptate) to each well.

-

Incubation: Incubate at room temperature for a specified time (e.g., 1 hour) to allow for the competitive immunoassay to reach equilibrium.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.

-

Data Analysis: A decrease in the HTRF signal ratio indicates an increase in cellular IP1. For inverse agonist activity, a dose-dependent decrease in the basal HTRF signal (below that of unstimulated cells) would be observed upon addition of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physiological relevance of constitutive activity of 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inverse agonism and constitutive activity as functional correlates of serotonin h5-HT(1B) receptor/G-protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]

- 11. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

Methiothepin's Interaction with Dopamine D2 Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Analysis of Receptor Binding

A critical aspect of drug characterization is the quantitative measurement of its binding affinity to a specific receptor. This is typically expressed by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Despite its classification as a dopaminergic antagonist, a specific Ki, IC50, or Kd value for the binding of methiothepin to dopamine (B1211576) D2 receptors could not be identified in a comprehensive review of the available scientific literature.

To offer a point of comparison, the following table summarizes the binding affinities (Ki values) of several common atypical antipsychotic drugs for the human dopamine D2 receptor. A lower Ki value indicates a higher binding affinity.

| Drug | Dopamine D2 Receptor Ki (nM) |

| Risperidone | 3.3 |

| Ziprasidone | 4.8 |

| Olanzapine | 11 |

| Quetiapine | 160 |

| Clozapine | 125 |

Note: These values are compiled from various sources and may differ slightly between studies due to variations in experimental conditions.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a receptor is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor (e.g., [3H]spiperone for the dopamine D2 receptor).

Key Methodologies:

-

Membrane Preparation:

-

Cells or tissues expressing the dopamine D2 receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radioligand.[4]

-

Visualization of Experimental and Signaling Pathways

To further elucidate the processes involved in determining binding affinity and the subsequent cellular response, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways of the dopamine D2 receptor.

Activation of the dopamine D2 receptor, a G protein-coupled receptor (GPCR), initiates two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-mediated pathway.

References

A Technical Guide to the Historical Development and Discovery of Methiothepin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the historical development, discovery, and initial pharmacological characterization of methiothepin. It includes key quantitative data, detailed experimental protocols from foundational studies, and visualizations of relevant signaling pathways and experimental workflows.

Introduction and Initial Discovery

This compound, also known as metitepine, emerged in the 1960s from the research efforts of scientists at Sandoz. It was identified as a potent, non-selective antagonist of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Its complex pharmacology, characterized by high affinity for multiple 5-HT and dopamine (B1211576) receptor subtypes, quickly established it not as a therapeutic agent, but as an invaluable and widely used research tool for classifying new 5-HT receptors and elucidating serotonergic and dopaminergic pathways in the central nervous system. Unlike many other antipsychotic drugs of its time, this compound is a dibenzothiepine derivative.

Early Pharmacological Characterization and Receptor Profiling

Initial studies in the 1970s and 1980s using radioligand binding assays were crucial in defining this compound's broad receptor-binding profile. These experiments revealed its high affinity for a wide range of serotonin receptors, including those later classified as 5-HT₁, 5-HT₂, 5-HT₅, 5-HT₆, and 5-HT₇ subtypes, as well as for several dopamine receptors. Its potent, non-selective antagonist nature at these sites became its defining characteristic.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound for various serotonin and dopamine receptors as determined in early radioligand binding studies. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Reported Kᵢ (nM) | Species/Tissue Source | Radioligand Used | Reference |

| Serotonin Receptors | ||||

| 5-HT₁ | 1.3 | Rat Cortex | [³H]5-HT | |

| 5-HT₁ₐ | 2.5 | Rat Cortex | [³H]8-OH-DPAT | |

| 5-HT₁ₑ | 0.96 | Human Cortex | [³H]5-HT | |

| 5-HT₂ | 0.9 | Rat Cortex | [³H]Spiperone | |

| 5-HT₂ₐ | 0.83 | Human Cortex | [³H]Ketanserin | |

| 5-HT₂꜀ | 1.1 | Choroid Plexus | [³H]Mesulergine | |

| 5-HT₅ₐ | 5.5 | Mouse Brain | [³H]5-CT | |

| 5-HT₆ | 6.0 | Rat Striatum | [³H]LSD | |

| 5-HT₇ | 2.0 | Guinea Pig Brain | [³H]5-CT | |

| Dopamine Receptors | ||||

| D₁ | 61 | Rat Striatum | [³H]SCH 23390 | |

| D₂ | 1.3 | Rat Striatum | [³H]Spiperone | |

| D₃ | 2.4 | Cloned Human | [¹²⁵I]Iodosulpride | |

| D₄ | 5.0 | Cloned Human | [³H]Spiperone |

Functional Antagonism

Functional assays confirmed that this compound acts as an antagonist or inverse agonist at these receptors. For instance, it was shown to potently block the effects of serotonin in various physiological preparations. In studies measuring second messenger responses, this compound effectively antagonized agonist-induced changes in cyclic adenosine (B11128) monophosphate (cAMP) and phosphoinositide hydrolysis, which are downstream effects of 5-HT receptor activation.

| Assay Type | Receptor Target | Effect of this compound | IC₅₀ / pA₂ Value | Reference |

| Forskolin-stimulated cAMP accumulation | 5-HT₁ₐ | Antagonism of 8-OH-DPAT-induced inhibition | pA₂ = 8.8 | |

| Phosphoinositide Hydrolysis | 5-HT₂ₐ | Antagonism of 5-HT-induced stimulation | pA₂ = 9.1 | |

| Spontaneous Firing Rate of Dorsal Raphe Neurons | 5-HT₁ₐ | Blockade of 5-HT-induced inhibition | - |

Key Experimental Protocols

The characterization of this compound relied on foundational biochemical and physiological techniques. Below are detailed methodologies representative of the key experiments used in its initial evaluation.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol outlines a typical competitive binding experiment to determine the affinity (Ki) of this compound for a specific receptor, for example, the 5-HT₂ receptor in rat cortical membranes.

1. Membrane Preparation:

-

Adult rat cortices are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the membranes.

-

The resulting pellet is washed by resuspension in fresh buffer and re-centrifugation.

-

The final pellet is resuspended in assay buffer, and protein concentration is determined using a Bradford or similar protein assay.

2. Competitive Binding Assay:

-

Assay tubes are prepared in triplicate for each condition: total binding, non-specific binding, and multiple concentrations of the competing drug (this compound).

-

To each tube, add:

- 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (e.g., 10 µM spiperone (B1681076) for non-specific binding) or this compound at varying concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

- 50 µL of a fixed concentration of the radioligand (e.g., [³H]Spiperone at a concentration near its Kd, ~1 nM).

- 400 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 200 µg).

-

The tubes are incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).

3. Termination and Measurement:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

The filters are placed in scintillation vials with scintillation cocktail.

-

Radioactivity is counted using a liquid scintillation counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The IC₅₀ value is converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Key Signaling Pathways

This compound's function as an antagonist prevents the conformational change in a receptor that is normally induced by an agonist. This action blocks the receptor's ability to couple with and activate intracellular G-proteins, thereby inhibiting downstream signaling cascades.

Antagonism at Gi/o-Coupled Receptors (e.g., 5-HT₁ₐ, D₂)

Receptors like 5-HT₁ₐ and D₂ typically couple to inhibitory G-proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cAMP. This compound blocks this process.

Antagonism at Gq/11-Coupled Receptors (e.g., 5-HT₂ₐ, 5-HT₂꜀)

Receptors such as 5-HT₂ₐ couple to Gq/11-family G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). This compound prevents this entire cascade from occurring.

Conclusion

The historical development of this compound is a prime example of how a compound with a complex and non-selective pharmacological profile can become an indispensable tool for basic research. While its lack of receptor selectivity precluded its use as a clinical therapeutic, its high potency and broad-spectrum antagonism were precisely the characteristics that allowed researchers to probe the complexities of the serotonergic system. The early, meticulous studies characterizing its binding and functional properties laid the groundwork for decades of neuropharmacological research and contributed significantly to the modern understanding of G-protein coupled receptor function.

An In-Depth Technical Guide to Methiothepin: A Non-Selective Serotonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin, also known as metitepine, is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors, exhibiting high affinity for multiple 5-HT receptor subtypes.[1][2][3] Its broad pharmacological profile also includes significant antagonist activity at dopamine (B1211576) and adrenergic receptors.[1][4] This technical guide provides a comprehensive overview of this compound's receptor binding profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Introduction

This compound is a dibenzothiepine derivative that has been instrumental in the pharmacological characterization of the serotonergic system.[1] Classified as a psychotropic agent with antipsychotic properties, it has been widely used as a research tool to investigate the physiological and pathological roles of various 5-HT receptors.[4][5] Its non-selective nature, while limiting its therapeutic use due to potential side effects, makes it a powerful pharmacological probe for studying systems with multiple receptor subtypes.[6]

Receptor Binding Profile

This compound demonstrates a broad affinity for a wide array of serotonin receptors, as well as other neurotransmitter receptors. Its binding affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The pKd and pKi values, which are the negative logarithms of these constants, are also commonly reported.

Serotonin (5-HT) Receptors

This compound is a potent antagonist at most 5-HT receptor families, including 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7.[2][3][7] It has been utilized to differentiate between 5-HT1D subtypes.[1] The following table summarizes the binding affinities of this compound for various human 5-HT receptor subtypes.

| Receptor Subtype | Binding Affinity (pKd) | Binding Affinity (pKi) |

| 5-HT1A | 7.10[2][3][7] | |

| 5-HT1B | 7.28[2][3][7] | |

| 5-HT1D | 6.99[2][3][7] | |

| 5-HT1E | Modest affinity (Ki ~200 nM)[8] | |

| 5-HT2A | 8.50[2][3][7] | |

| 5-HT2B | 8.68[2][3][7] | |

| 5-HT2C | 8.35[2][3][7] | |

| 5-HT5A | 7.0[1][2][3] | |

| 5-HT5B | 7.8[2][3] (rodent) | |

| 5-HT6 | 8.74[1][2][3] | |

| 5-HT7 | 8.99[1][2][3] |

Other Receptors

In addition to its high affinity for serotonin receptors, this compound also acts as an antagonist at dopamine and adrenergic receptors, contributing to its complex pharmacological profile and potential antipsychotic effects.[1][4][9]

Signaling Pathways

This compound, as a receptor antagonist, blocks the downstream signaling cascades typically initiated by the binding of serotonin to its receptors. The majority of 5-HT receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase and phospholipase C.[10][11]

For instance, 5-HT1 receptors are predominantly coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Conversely, 5-HT2 receptors are primarily coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively.[10] By blocking these receptors, this compound prevents these signaling events from occurring.

Experimental Protocols

The characterization of this compound's binding affinity and functional antagonism can be achieved through a variety of in vitro and in vivo experimental techniques.

Radioligand Receptor Binding Assay

This is a fundamental technique used to determine the affinity of a ligand for a receptor.[12][13][14]

Objective: To determine the Ki of this compound for a specific 5-HT receptor subtype.

Materials:

-

Cell membranes expressing the 5-HT receptor of interest.

-

A specific radioligand for the receptor (e.g., [³H]5-HT, [³H]ketanserin).

-

This compound of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).

-

Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Assay)

Functional assays measure the biological response following receptor activation or blockade.[15][16][17] For Gi/o-coupled receptors like 5-HT1, a cAMP assay can be used to quantify the antagonist effect of this compound.

Objective: To determine the functional antagonist potency of this compound at a Gi/o-coupled 5-HT receptor.

Materials:

-

Intact cells expressing the 5-HT receptor of interest.

-

A 5-HT receptor agonist (e.g., 5-CT).

-

Forskolin (an adenylyl cyclase activator).

-

This compound of varying concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of the 5-HT agonist in the presence of forskolin. Forskolin stimulates cAMP production, and an agonist for a Gi/o-coupled receptor will inhibit this stimulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine its potency in reversing the agonist-induced inhibition of cAMP production.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[18][19][20][21]

Objective: To investigate the effect of this compound on basal and stimulated serotonin release in a specific brain region.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical or fluorescence detection.

-

Anesthetized animal (e.g., rat).

Procedure:

-

Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the brain region of interest.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the probe.

-

Analysis: Analyze the concentration of serotonin and its metabolites in the dialysate samples using HPLC.

-

Data Interpretation: Compare the neurotransmitter levels before and after this compound administration to assess its effect on serotonergic neurotransmission.

Applications in Research

This compound's broad-spectrum antagonist activity makes it a valuable tool in several research areas:

-

Receptor Classification: Differentiating between various 5-HT receptor subtypes in physiological and behavioral studies.[1]

-

Neurotransmission Studies: Investigating the role of the serotonergic system in various physiological processes and in the mechanism of action of other drugs.[18][22]

-

Disease Models: Exploring the involvement of serotonin receptors in animal models of psychiatric and neurological disorders.

-

Oncology Research: Recent studies have explored its potential to enhance the efficacy of chemotherapy in certain cancer cell lines.[23][24]

Conclusion

This compound remains a cornerstone pharmacological tool for the study of the serotonergic system. Its well-characterized, non-selective antagonist profile at a multitude of 5-HT receptors, coupled with its activity at other monoamine receptors, provides a unique means to probe complex neurotransmitter interactions. While its lack of selectivity precludes its clinical use, its utility in preclinical research is undeniable. This guide provides a foundational understanding of this compound's pharmacology and equips researchers with the necessary information to effectively utilize this compound in their experimental designs.

References

- 1. This compound | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metitepine - Wikipedia [en.wikipedia.org]

- 5. This compound mesylate | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. acnp.org [acnp.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. biomed.cas.cz [biomed.cas.cz]

- 11. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Effects of this compound on changes in brain serotonin release induced by repeated administration of high doses of anorectic serotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Increases Chemotherapy Efficacy against Resistant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound mesylate causes apoptosis of human prostate cancer cells by mediating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Polypharmacology of Methiothepin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin, also known as metitepine, is a tricyclic psychotropic agent that has been a subject of extensive pharmacological research.[1] While never commercialized for clinical use, its complex and broad interaction with multiple neurotransmitter systems makes it a quintessential example of a polypharmacological agent.[2][3] Polypharmacology, the ability of a single compound to interact with multiple targets, is a critical concept in modern drug discovery. It can explain both the therapeutic efficacy and the adverse side effects of a drug.[2] This guide provides a detailed technical overview of the polypharmacology of this compound, focusing on its interactions with serotonin (B10506), dopamine (B1211576), and adrenergic receptors.

This compound is structurally a dibenzothiepine derivative.[4] Its multi-receptor binding profile underlies its characterization as a potent, non-selective antagonist at various serotonin (5-HT) receptors, with additional significant activity at dopamine and adrenergic receptors.[1][4] Understanding this intricate pharmacological signature is crucial for leveraging its properties in research and for designing future multi-target therapeutic agents.[5]

Pharmacological Profile of this compound

This compound's defining characteristic is its high affinity for a wide array of G-protein coupled receptors (GPCRs). Its interactions are not limited to a single receptor family, making its pharmacological effects complex and multifaceted.

Serotonin (5-HT) Receptor Interactions

This compound is most renowned for its broad and potent antagonism across numerous serotonin receptor subtypes. It displays high affinity for 5-HT1, 5-HT2, 5-HT5, 5-HT6, and 5-HT7 receptor families.[6][7][8]

-

5-HT1 Receptors : this compound binds to all 5-HT1 subfamily members (5-HT1A, 1B, 1D, 1E, 1F).[6][7][8][9] Notably, at the 5-HT1A receptor, it acts as an inverse agonist , meaning it inhibits both basal (constitutive) and agonist-stimulated receptor activity.[10] This is in contrast to a neutral antagonist which only blocks agonist activity. Its activity at 5-HT1B and 5-HT1D receptors, which often function as presynaptic autoreceptors, allows it to modulate serotonin release.[11][12] Studies on the optical isomers of this compound have shown that the (-) isomer has a higher affinity for the 5-HT1D receptor than the (+) isomer.[13]

-

5-HT2 Receptors : It is a potent antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, with pKi values indicating high affinity.[6][7] The blockade of 5-HT2A and 5-HT2C receptors is a key feature of many atypical antipsychotic drugs.[9]

-

5-HT5, 5-HT6, and 5-HT7 Receptors : this compound also demonstrates high affinity for the less-studied 5-HT5A, 5-HT5B, 5-HT6, and 5-HT7 receptors.[4][6] Antagonism at 5-HT6 and 5-HT7 receptors, in particular, has been an area of interest for the development of novel antidepressants and cognitive enhancers.[11]

Dopamine Receptor Interactions

This compound acts as a dopaminergic antagonist, a property that contributes to its classification as an antipsychotic agent.[4] Its affinity is most pronounced for the D2-like family of receptors (D2, D3, D4), which are primary targets for both typical and atypical antipsychotics.[14][15] The balance of activity between serotonin 5-HT2A and dopamine D2 receptors is often considered a determinant of a drug's "atypical" antipsychotic profile.[16]

Adrenergic Receptor Interactions

In addition to its serotonergic and dopaminergic activities, this compound also binds to adrenergic receptors.[1] While less characterized than its other interactions, this activity can contribute to its overall pharmacological effects, including potential cardiovascular side effects. Research has also shown that this compound can inhibit the uptake of noradrenaline, which may facilitate its release.[17]

Quantitative Data Presentation

The binding affinities of this compound for various receptors are summarized below. The pKd and pKi values have been converted to dissociation constants (Kd) and inhibition constants (Ki) in nanomolar (nM) units for clarity and ease of comparison.

Note: pK = -log(K). Therefore, K (in M) = 10-pK. To convert to nM, K (in nM) = 10-pK * 109.

Table 1: Serotonin (5-HT) Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (pKd/pKi) | Affinity Constant (Kd/Ki in nM) | Reference |

| 5-HT1A | 7.10 (pKd) | 79.4 | [6][7][8] |

| 5-HT1B | 7.28 (pKd) | 52.5 | [6][7][8] |

| 5-HT1D | 6.99 (pKd) | 102.3 | [6][7][8] |

| 5-HT1D (-) isomer | - | 18.0 | [13] |

| 5-HT1D (+) isomer | - | 64.0 | [13] |

| 5-HT2A | 8.50 (pKi) | 3.16 | [6][7][8] |

| 5-HT2B | 8.68 (pKi) | 2.09 | [6][7][8] |

| 5-HT2C | 8.35 (pKi) | 4.47 | [6][7][8] |

| 5-HT5A | 7.0 (pKd) | 100.0 | [6][7][8] |

| 5-HT5B | 7.8 (pKd) | 15.8 | [6][7][8] |

| 5-HT6 | 8.74 (pKd) | 1.82 | [4][6] |

| 5-HT7 | 8.99 (pKd) | 1.02 | [4][6] |

Table 2: Dopamine and Other Receptor Affinities

| Receptor Subtype | Binding Affinity | Reference |

| Dopamine Receptors | Characterized as a dopaminergic antagonist.[4] Specific Ki values for D1, D2, D3, D4 are not consistently reported across sources but antagonism is a key feature of its antipsychotic profile. | [4][14] |

| Adrenergic Receptors | Binds to adrenergic receptors.[1] Potent inhibitor of noradrenaline uptake (IC50 = 10.6 nM). | [1][17] |

Signaling Pathways and Mechanisms of Action

This compound's antagonism at various GPCRs leads to the blockade of their downstream signaling cascades.

5-HT1A Receptor Inverse Agonism

At the 5-HT1A receptor, which couples to Gi/o proteins, agonists typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks this effect but also reduces the basal, ligand-independent activity of the receptor.[10] This suggests it stabilizes an inactive conformation of the receptor that can still couple to the G-protein.[10]

5-HT2 Receptor Antagonism

5-HT2 family receptors (5-HT2A, 2B, 2C) primarily couple to Gq/11 proteins.[9] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound, as an antagonist, blocks the initiation of this cascade by preventing agonist binding.

Experimental Protocols

The characterization of this compound's polypharmacology relies on standardized in-vitro assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Ki or Kd) of a drug for a specific receptor.[18] The general principle involves competition between a labeled ligand (radioligand) and an unlabeled test compound (e.g., this compound) for binding to a receptor preparation.[19]

1. Receptor Preparation:

-

Source: Tissues or cell lines endogenously expressing or recombinantly overexpressing the target receptor (e.g., CHO or HEK-293 cells).[16]

-

Method: Homogenize cells/tissues in an ice-cold buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the final membrane pellet in a binding buffer to a specific protein concentration (determined by Bradford or BCA assay).[20]

2. Assay Procedure (Filtration Method):

-

Setup: The assay is typically performed in 96-well plates.[20]

-

Total Binding: Incubate receptor membranes with a fixed concentration of radioligand (typically at or below its Kd value).[19][20]

-

Non-specific Binding (NSB): Incubate receptor membranes with the radioligand in the presence of a high concentration of a known, unlabeled ligand to saturate the target receptors. This measures the amount of radioligand that binds to non-receptor components.[20][21]

-

Competition Binding: Incubate receptor membranes with the radioligand and varying concentrations of the test compound (this compound).

-

Incubation: Allow reactions to reach equilibrium (e.g., 60-120 minutes at a specific temperature, like 25°C).[20]

3. Separation and Counting:

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand while unbound ligand passes through.[20][21]

-

Washing: Wash filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[20]

-

Counting: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a scintillation counter.[20]

4. Data Analysis:

-

Specific Binding: Calculate by subtracting non-specific binding from total binding.

-

IC50 Determination: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Metitepine - Wikipedia [en.wikipedia.org]

- 2. Polypharmacology: drug discovery for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Harnessing Polypharmacology with Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The unique effect of this compound on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adooq.com [adooq.com]

- 16. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound enhances the potassium-evoked release of [3H]-noradrenaline in rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Receptor-ligand binding assays: technologies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Methiothepin: A Comprehensive Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin, a dibenzothiepine derivative, is a potent, non-selective antagonist of serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, with additional activity at adrenergic receptors.[1] Its broad pharmacological profile has established it as a valuable research tool in neuroscience for dissecting the roles of various receptor systems in physiological and pathological processes. This technical guide provides an in-depth overview of this compound's pharmacological properties, detailed experimental protocols for its use, and visualizations of its effects on key signaling pathways, designed to assist researchers in its effective application.

Core Pharmacology and Mechanism of Action

This compound acts as a competitive antagonist and, in some cases, an inverse agonist at a wide range of G-protein coupled receptors (GPCRs).[2][3] Its primary utility in research stems from its ability to block the actions of endogenous ligands like serotonin and dopamine, thereby allowing for the investigation of the functional roles of their respective receptors. It is particularly noted for its high affinity for multiple 5-HT receptor subtypes, making it a useful tool for differentiating receptor-specific effects when used in conjunction with more selective ligands.[4]

Data Presentation: Receptor Binding Affinity of this compound

The following table summarizes the binding affinities (pKi and pKd values) of this compound for various neurotransmitter receptors. This quantitative data is essential for designing experiments and interpreting results.

| Receptor Family | Receptor Subtype | pKi (mean) | pKd (mean) | Species | Reference |

| Serotonin | 5-HT1A | 8.2 | 7.10 | Rat/Human | [5][6] |

| 5-HT1B | 7.8 | 7.28 | Rat/Human | [5][6] | |

| 5-HT1D | 8.5 | 6.99 | Guinea Pig/Human | [5][6][7] | |

| 5-HT2A | 8.50 | - | Human | [5][6] | |

| 5-HT2B | 8.68 | - | Human | [5][6] | |

| 5-HT2C | 8.35 | - | Human | [5][6] | |

| 5-HT5A | - | 7.0 | Rodent | [4] | |

| 5-HT6 | 8.7 | 8.74 | Rodent/Human | [4][5][6] | |

| 5-HT7 | 8.4 | 8.99 | Rodent/Human | [4][5][6] | |

| Dopamine | D2 | 8.1 | - | Porcine/Rat | [8][9] |

| D3 | 7.9 | - | Rat | [10] |

Experimental Protocols

Radioligand Binding Assay: Competition Analysis

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor, using this compound as a reference antagonist and [3H]-ketanserin as the radioligand.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

[3H]-ketanserin (specific activity ~80 Ci/mmol)

-

This compound hydrochloride

-

Test compound

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

96-well microplates

-

Glass fiber filters (GF/B)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293-h5-HT2A cells. Homogenize cells in ice-cold binding buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled ketanserin (B1673593) (10 µM, for non-specific binding), or 50 µL of varying concentrations of this compound or the test compound.

-

Add 50 µL of [3H]-ketanserin (final concentration ~1 nM).

-

Add 100 µL of the membrane preparation to each well.

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competing ligand and fit the data using a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis: Measuring Dopamine and Serotonin Release in the Prefrontal Cortex

This protocol details the use of in vivo microdialysis to measure the effect of this compound on dopamine and serotonin release in the medial prefrontal cortex (mPFC) of awake, freely moving rats.[4][11][12][13][14]

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (2 mm active membrane length)

-

Surgical instruments

-

Dental cement

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

-

This compound hydrochloride

-

HPLC system with electrochemical detection

-

Syringe pump

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the mPFC (AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 mm from bregma). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a flow rate of 1 µL/min using a syringe pump.

-

Baseline Collection: Allow a 2-hour stabilization period. Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of dopamine and serotonin levels.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle.

-

Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC with electrochemical detection.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Compare the effects of this compound treatment to the vehicle control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).

Brain Slice Electrophysiology: Antagonism of 5-HT Receptor-Mediated Effects

This protocol describes how to use acute hippocampal slices to investigate the antagonist effect of this compound on 5-HT receptor-mediated changes in synaptic transmission.[5][6][15][16]

Materials:

-

P14-P21 Sprague-Dawley rats

-

Vibrating microtome

-

Artificial cerebrospinal fluid (aCSF) for slicing (low Ca2+, high Mg2+): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM glucose, 1 mM CaCl2, 3 mM MgCl2, saturated with 95% O2/5% CO2.

-

aCSF for recording: Same as above but with 2 mM CaCl2 and 1.5 mM MgCl2.

-

Serotonin

-

This compound hydrochloride

-

Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes (for whole-cell recording)

Procedure:

-

Slice Preparation: Anesthetize the rat and decapitate. Rapidly remove the brain and place it in ice-cold slicing aCSF. Prepare 300-400 µm thick coronal hippocampal slices using a vibrating microtome.

-

Recovery: Transfer the slices to a holding chamber with recording aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

-

Recording: Transfer a slice to the recording chamber and perfuse with oxygenated recording aCSF at 2-3 mL/min.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Baseline Recording: Record baseline synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs).

-

Agonist Application: Apply serotonin (e.g., 10 µM) to the bath and record the change in sEPSC frequency and amplitude.

-

Antagonist Application: After washing out the serotonin, pre-incubate the slice with this compound (e.g., 1 µM) for 10-15 minutes.

-

Co-application: Re-apply serotonin in the continued presence of this compound and record the synaptic activity.

-

Data Analysis: Compare the magnitude of the serotonin-induced effect in the absence and presence of this compound. A significant reduction in the serotonin effect by this compound indicates antagonism.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (DOT Language)

The following diagrams illustrate the antagonistic effect of this compound on key G-protein coupled receptor signaling pathways.

Caption: this compound blocks Gq-coupled 5-HT2A/2C receptor signaling.

Caption: this compound blocks Gi/o-coupled 5-HT1A/D receptor signaling.

Caption: this compound blocks Gi/o-coupled Dopamine D2 receptor signaling.

Experimental Workflow Diagram (DOT Language)

The following diagram illustrates an experimental workflow using this compound to investigate the role of 5-HT2A vs. 5-HT1A receptors in modulating dopamine release in the prefrontal cortex.

Caption: Workflow for differentiating 5-HT receptor subtype effects on dopamine release.

Conclusion

This compound remains an indispensable tool in neuroscience research due to its broad-spectrum antagonist activity at key neurotransmitter receptors. Its utility in a wide array of in vitro and in vivo experimental paradigms allows for the detailed investigation of serotonergic and dopaminergic signaling in the central nervous system. By providing detailed protocols and clear visualizations, this guide aims to facilitate the effective use of this compound for researchers seeking to unravel the complexities of neurotransmitter function. Proper experimental design, including careful consideration of this compound's non-selective nature and the use of appropriate controls, is paramount for obtaining robust and interpretable data.

References

- 1. Mechanisms by which the putative serotonin receptor antagonist metitepin alters nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of agonism and inverse agonism at serotonin 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The unique effect of this compound on the terminal serotonin autoreceptor in the rat hypothalamus could be an example of inverse agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. genes2cognition.org [genes2cognition.org]

An In-depth Technical Guide to Methiothepin Mesylate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiothepin, a dibenzothiepine derivative, is a potent, non-selective antagonist of serotonin (B10506) (5-HT) receptors with additional activity at dopamine (B1211576) and adrenergic receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its mesylate salt. Detailed methodologies for key experimental procedures, including a representative radioligand binding assay and a functional cell-based assay, are presented to facilitate further research and development. The complex pharmacology of this compound, particularly its interaction with multiple neurotransmitter systems, is elucidated through signaling pathway diagrams and summarized quantitative data.

Chemical Structure and Identification

This compound mesylate is the methanesulfonate (B1217627) salt of this compound. The core structure is a tricyclic dibenzothiepine ring system.

-

IUPAC Name: 1-[10,11-Dihydro-8-(methylthio)dibenzo[b,f]thiepin-10-yl]-4-methylpiperazine methanesulfonate

-

Synonyms: Metitepine mesylate, Ro 8-6837 mesylate[1]

-

CAS Number: 74611-28-2[2]

-

Molecular Formula: C₂₁H₂₈N₂O₃S₃[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound mesylate is presented in Table 1.

Table 1: Physicochemical Properties of this compound Mesylate

| Property | Value | Reference |

| Appearance | White to light yellow solid | [1] |

| Solubility | H₂O: 13 mg/mL | [2] |

| DMSO: 45 mg/mL (sonication recommended) | [3] | |

| Storage | Powder: -20°C for 3 years | [3] |

| In solvent: -80°C for 1 year | [3] | |

| Assay Purity | ≥98% (HPLC) | [2] |

Pharmacology

This compound is a broad-spectrum antagonist with high affinity for various serotonin (5-HT) receptor subtypes. It also exhibits antagonist properties at dopamine and adrenergic receptors, contributing to its complex pharmacological profile and potential as an antipsychotic agent.[4]

Interaction with Serotonin (5-HT) Receptors

This compound demonstrates potent antagonism across multiple 5-HT receptor families. The binding affinities (pKd and pKi values) for a range of human 5-HT receptors are summarized in Table 2.

Table 2: Binding Affinities of this compound for Human Serotonin (5-HT) Receptors

| Receptor Subtype | pKd | pKi | Reference |

| 5-HT₁A | 7.10 | [1][5] | |

| 5-HT₁B | 7.28 | [1][5] | |

| 5-HT₁D | 6.99 | [1][5] | |

| 5-HT₂A | 8.50 | [1][5] | |

| 5-HT₂B | 8.68 | [1][5] | |

| 5-HT₂C | 8.35 | [1][5] | |

| 5-HT₅A | 7.0 | [1][5] | |

| 5-HT₆ | 8.74 | [1][5] | |

| 5-HT₇ | 8.99 | [1][5] |

Interaction with Dopamine and Adrenergic Receptors

This compound also acts as an antagonist at dopamine and adrenergic receptors, which is consistent with the pharmacological profile of some antipsychotic drugs.[4][6] While comprehensive binding affinity data is less readily available in the public domain compared to its 5-HT receptor profile, its activity at these receptors is a critical aspect of its overall mechanism of action.

Signaling Pathways

The antagonism of this compound at various G-protein coupled receptors (GPCRs) interferes with multiple downstream signaling cascades. The following diagrams illustrate the canonical signaling pathways for the major serotonin receptor subtypes targeted by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound mesylate.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a general outline of which is described below.[6]

Radioligand Binding Assay (Representative Protocol)

This protocol describes a general method for determining the binding affinity of this compound mesylate for a specific serotonin receptor subtype using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound mesylate for a target 5-HT receptor.

Materials:

-

Membrane preparation from cells expressing the target 5-HT receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-WAY-100635 for 5-HT₁A).

-

This compound mesylate stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound mesylate. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound mesylate. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Representative Protocol)

This protocol outlines a general method to assess the functional antagonist activity of this compound mesylate at a specific Gq-coupled 5-HT receptor (e.g., 5-HT₂A) by measuring the accumulation of a second messenger, such as inositol (B14025) monophosphate (IP₁).

Objective: To determine the potency of this compound mesylate in inhibiting agonist-induced second messenger production.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT₂A receptor.

-

A known 5-HT₂A receptor agonist (e.g., serotonin).

-

This compound mesylate stock solution.

-

Cell culture medium and supplements.

-

IP-One HTRF assay kit.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Culture: Culture the 5-HT₂A expressing CHO-K1 cells in appropriate medium until they reach the desired confluence.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Antagonist Incubation: Treat the cells with varying concentrations of this compound mesylate and incubate for a specified period.

-

Agonist Stimulation: Add a fixed concentration of the 5-HT₂A agonist to the wells and incubate to stimulate IP₁ production.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

-

Measurement: After a further incubation period, measure the HTRF signal on a compatible plate reader.

-

Data Analysis: Calculate the ratio of the fluorescence intensities at the two HTRF wavelengths. Plot the response against the logarithm of the this compound mesylate concentration to determine the IC₅₀ value for the inhibition of the agonist response.

Conclusion

This compound mesylate is a valuable research tool for investigating the role of serotonin, dopamine, and adrenergic systems in various physiological and pathological processes. Its complex pharmacology, characterized by its non-selective antagonist profile, makes it a compound of interest for drug development, particularly in the field of neuropsychiatry. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this multifaceted molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound = 98 HPLC, solid 74611-28-2 [sigmaaldrich.com]

- 3. This compound mesylate | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]

- 4. This compound | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Metitepine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on Methiothepin's Effect on Monoamine Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiothepin, also known as metitepine, is a tricyclic compound recognized for its potent and broad-spectrum antagonist activity at monoamine neurotransmitter receptors. Its non-selective profile, encompassing serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and to some extent, norepinephrine (B1679862) (NE) receptors, makes it a valuable pharmacological tool for dissecting the complex roles of these systems in neuropsychiatric and physiological processes. This guide provides a detailed technical overview of this compound's interaction with monoamine systems, summarizing quantitative binding data, outlining key experimental methodologies used for its characterization, and visualizing its mechanisms of action.

Pharmacological Profile: Receptor Binding Affinity

This compound exhibits high affinity for a wide array of monoamine receptors. Its binding profile is characterized by nanomolar to sub-nanomolar affinity for numerous serotonin and dopamine receptor subtypes. The binding affinity is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki) or as pKd/pKi (-log of the molar dissociation or inhibition constant).

Data Presentation: Monoamine Receptor Binding Affinities of this compound

The following table summarizes the binding affinities of this compound at various human monoamine receptors. This quantitative data highlights its non-selective nature.

| Receptor Family | Receptor Subtype | Binding Affinity (pKi or pKd) | Reference |

| Serotonin | 5-HT1A | 7.10 (pKd) | [1] |

| 5-HT1B | 7.28 (pKd) | [1] | |

| 5-HT1D | 6.99 (pKd) | [1] | |

| 5-HT2A | 8.50 (pKi) | [1] | |

| 5-HT2B | 8.68 (pKi) | [1] | |

| 5-HT2C | 8.35 (pKi) | [1] | |

| 5-HT5A | 7.0 (pKd) | [1] | |

| 5-HT5B | 7.8 (pKd) | [1] | |

| 5-HT6 | 8.74 (pKd) | [1] | |

| 5-HT7 | 8.99 (pKd) | [1] | |

| Dopamine | D1 | Moderate Affinity | |

| D2 | High Affinity | ||

| D3 | High Affinity | ||

| D4 | High Affinity | ||

| Norepinephrine | α1-adrenergic | Moderate Affinity | |

| α2-adrenergic | Moderate Affinity |

Note: Specific Ki values for all dopamine and norepinephrine subtypes are less consistently reported in single comprehensive sources but the compound is widely acknowledged as a potent antagonist at D2-like and several other monoamine receptors.

Functional Activity and Mechanism of Action

This compound generally functions as a potent antagonist or inverse agonist across the monoamine receptors to which it binds.

-

Serotonin System: At 5-HT1 receptors, which are typically Gi/o-coupled and inhibit adenylyl cyclase, this compound acts as an antagonist, blocking the inhibitory effects of serotonin.[2] Some studies have characterized it as an inverse agonist at the 5-HT1A receptor, meaning it can inhibit the receptor's basal, ligand-independent activity.[3] At the Gq/11-coupled 5-HT2 family of receptors (5-HT2A, 5-HT2B, 5-HT2C), which activate the phospholipase C pathway, this compound acts as a powerful antagonist.[1]

-

Dopamine System: this compound is a potent antagonist at D2-like dopamine receptors (D2, D3, D4), which are Gi/o-coupled. This antagonism blocks the inhibitory effects of dopamine on neuronal firing and neurotransmitter release.

-

Norepinephrine System: It also demonstrates antagonist activity at α-adrenergic receptors, contributing to its complex pharmacological profile.

Signaling Pathway Diagram

The diagram below illustrates the canonical signaling pathway for a Gi/o-coupled receptor, such as the 5-HT1A or D2 receptor, and depicts the inhibitory action of this compound.

Caption: Gi/o-coupled receptor signaling and this compound's antagonism.

Experimental Protocols

The characterization of this compound's effects relies on a suite of established in vitro and in vivo pharmacological assays.

Radioligand Binding Assay (In Vitro)